![molecular formula C26H26N4O3S B2578074 N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide CAS No. 688355-40-0](/img/structure/B2578074.png)
N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Studies and Co-crystal Formation
N-(4-ethoxyphenyl)-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)acetamide is a compound involved in the structural study of co-crystals and salts of quinoline derivatives that contain an amide bond. These studies explore the formation of co-crystals with aromatic diols, revealing insights into the hydrated forms of co-crystals and the crystal structure of perchloric acid salts of related compounds. Such structural studies are essential for understanding the molecular interactions and properties of quinoline derivatives, which can have implications in pharmaceutical sciences and materials chemistry (Karmakar, Kalita, & Baruah, 2009).
Anion Coordination and Spatial Orientation
Research into the different spatial orientations of amide derivatives on anion coordination reveals the structural diversity and potential applications of quinazoline derivatives. The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in particular, highlights its ability to form structures with tweezer-like geometry and channel-like assemblies through weak C–H⋯π and C–H⋯O interactions. These findings contribute to the field of crystal engineering, where the control over molecular and crystal structures can lead to materials with specific functions (Kalita & Baruah, 2010).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of quinazoline derivatives form a significant area of research. For example, the synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its analogs have shown various biological activities, including analgesic, anti-inflammatory, and anti-tubercular properties. These studies provide valuable insights into the potential therapeutic applications of quinazoline derivatives, highlighting their role in the development of new drugs for treating pain, inflammation, and bacterial infections (Osarumwense Peter Osarodion, 2023); (Alagarsamy et al., 2011); (Maurya et al., 2013).
Novel Derivatives for Gastrointestinal and Cancer Therapies
The development of novel quinazoline and acetamide derivatives for treating gastrointestinal disorders and cancer is another area of research. These compounds have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, demonstrating significant therapeutic potential. Such research underscores the versatility of quinazoline derivatives in drug development, offering new avenues for treating a range of diseases with fewer side effects (Alasmary et al., 2017).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-3-33-21-14-10-19(11-15-21)28-24(31)17-34-26-29-23-7-5-4-6-22(23)25(30-26)27-16-18-8-12-20(32-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,28,31)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIXGFKURBTXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
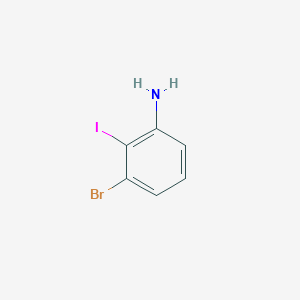
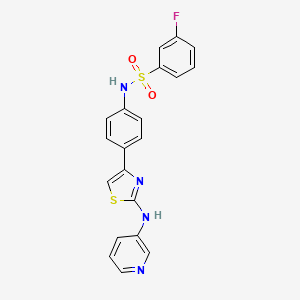
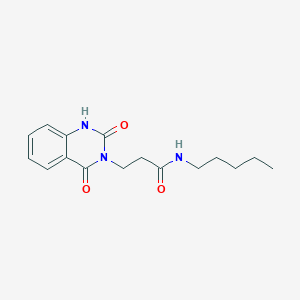
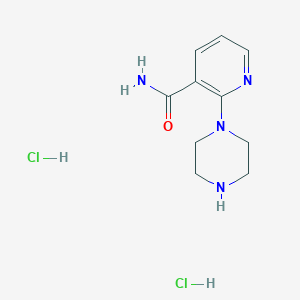
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)

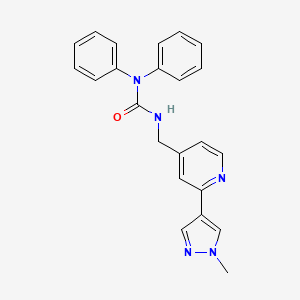
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
